REACTION_CXSMILES
|
[C:1]1([CH3:21])[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][C:8]([N:10]2[CH2:15][CH2:14][N:13](C(OCC)=O)[CH2:12][CH2:11]2)=[O:9])[CH:2]=1.I[Si](C)(C)C>ClCCl>[C:1]1([CH3:21])[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][C:8]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[O:9])[CH:2]=1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)NC(=O)N1CCN(CC1)C(=O)OCC)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
I[Si](C)(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred under nitrogen at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were evaporated to dryness
|
Type
|
ADDITION
|
Details
|
diluted with methanol
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Type
|
WASH
|
Details
|
The solid was washed with methanol and dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)NC(=O)N1CCNCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |